
1-(3-Bromophenyl)cyclobutanol
説明
“1-(3-Bromophenyl)cyclobutanol” is a chemical compound with the CAS Number: 210826-67-8 . It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-(3-bromophenyl)cyclobutan-1-ol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(3-Bromophenyl)cyclobutanol” is 1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(3-Bromophenyl)cyclobutanol” is a solid at room temperature . It has a molecular weight of 227.1 . The compound should be stored at a temperature of 2-8°C .科学的研究の応用
Pharmacology
1-(3-Bromophenyl)cyclobutanol: has potential applications in pharmacology due to its structural properties. It can be used as a precursor for synthesizing various pharmacologically active molecules. For instance, its bromophenyl group can be utilized in the creation of anti-arrhythmic agents , where it may contribute to the pharmacokinetic properties of the drug.
Organic Synthesis
In organic synthesis, 1-(3-Bromophenyl)cyclobutanol serves as a versatile building block. Its cyclobutanol core can be involved in ring expansion reactions or serve as a scaffold for the synthesis of more complex cyclobutane-containing natural products, which are known for their potent biological activities .
Materials Science
The compound’s unique structure makes it suitable for materials science research, particularly in the development of new polymeric materials. The strained cyclobutane ring can impart unique mechanical properties to polymers, potentially leading to materials with novel features .
Analytical Chemistry
In analytical chemistry, 1-(3-Bromophenyl)cyclobutanol could be used as a standard or reference compound in chromatographic analysis due to its distinct chemical signature. It may also play a role in the development of new analytical methods for detecting related compounds .
Biochemistry
Biochemically, 1-(3-Bromophenyl)cyclobutanol might be investigated for its interaction with biological macromolecules. It could be used to study enzyme-substrate interactions, particularly with enzymes that process cyclic compounds .
Environmental Science
This compound could be explored for its environmental impact, such as its biodegradability or potential as a bioaccumulative substance. Understanding its behavior in the environment is crucial for assessing its safety and ecological footprint .
Agriculture
In agriculture, research could focus on the compound’s potential use as a precursor for agrochemicals. Its bromophenyl group might be useful in the synthesis of pesticides or herbicides that require specific structural features for their activity .
Food Industry
While not directly used in food, 1-(3-Bromophenyl)cyclobutanol could be studied for its indirect applications, such as its role in the synthesis of food-grade dyes or flavor compounds. Its reactivity might allow for the creation of novel additives or processing aids .
Safety and Hazards
特性
IUPAC Name |
1-(3-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7,12H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDSPZIVLQFVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

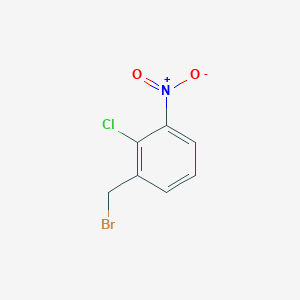
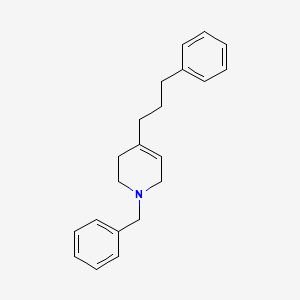

![Cis-Tert-Butyl 4-Benzylhexahydropyrrolo[3,4-B][1,4]Oxazine-6(2H)-Carboxylate](/img/structure/B1289562.png)


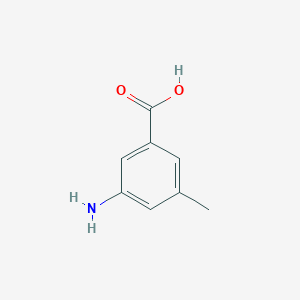
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)
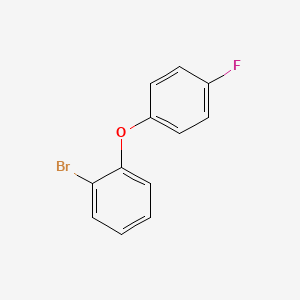
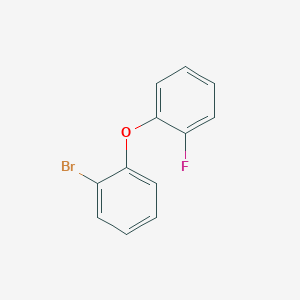

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)
